molecular formula C24H32Cl2N2O10 B607190 Doryx CAS No. 24390-14-5

Doryx

Cat. No. B607190
CAS RN: 24390-14-5
M. Wt: 579.42
InChI Key: UHHHTIKWXBRCLT-VDBOFHIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doryx is a tetracycline antibiotic used to treat a wide variety of bacterial infections, such as acne, urinary tract infections, intestinal infections, eye infections, gonorrhea, chlamydia, periodontitis (gum disease), and others . It is also used to treat blemishes, bumps, and acne-like lesions caused by rosacea .


Synthesis Analysis

Doryx is synthetically derived from oxytetracycline . The modified polymer coat (MPC) of Doryx MPC delays the absorption of doxycycline by approximately 15 to 20 minutes farther into the GI tract when compared to standard Doryx .


Molecular Structure Analysis

The molecular formula for doxycycline hyclate is C22H24N2O8, HCl, 1⁄2 C2H6O, 1⁄2 H2O and a molecular weight of 512.9 . The chemical designation for doxycycline hyclate is [4S (4aR, 5S, 5aR, 6R, 12aS)]-4-(dimethylamino)-1,4,4a, 5,5a, 6, 11,12a-octahydro-3, 5,10,12,12a-pentahydroxy-6-methyl-1, 11-deoxonapthtacene-2-carboxamide monohydrochloride, compound with ethyl alcohol (2:1), monohydrate .


Chemical Reactions Analysis

Doxycycline has a high degree of lipid solubility and a low affinity for calcium binding. It is highly stable in normal human serum . Doxycycline will not degrade into an epianhydro form .


Physical And Chemical Properties Analysis

Doxycycline hyclate is a yellow crystalline powder soluble in water and in solutions of alkali hydroxides and carbonates . It is formulated to delay the release farther into the GI tract .

Scientific Research Applications

  • Doxorubicin as a Theranostic Agent : Doxorubicin (DOX) is widely used as a chemotherapeutic drug. Its inherent fluorescence makes it useful for imaging and therapeutic applications. DOX fluorescence can be affected by various factors, such as concentration, local microenvironment, and interaction with cellular components (Mohan & Rapoport, 2010).

  • Solid State Chemistry of Doxycycline : The crystal structure of doxycycline monohydrate, a variant of DOX, has been studied for its pharmaceutical performance. Understanding its structure helps in comprehending its water solubility and dissolution rate, impacting its efficacy (Legendre et al., 2012).

  • Gastrointestinal Side Effects Comparison : A study comparing the gastrointestinal side effects of Doryx and Vibramycin (both forms of doxycycline) revealed that Doryx caused significantly fewer episodes of gastrointestinal discomfort (Berger, 1988).

  • Cardiotoxicity and Natural Products : Research on DOX-induced cardiotoxicity highlighted the potential of natural products to reduce this side effect without affecting its anticancer efficacy (Yu et al., 2018).

  • The Good, Bad, and Ugly Effects of Doxorubicin : This review discusses the beneficial effects of DOX in fighting cancers and its toxic outcomes on non-targeted tissues such as the heart, brain, kidney, and liver (Carvalho et al., 2009).

  • Doxorubicin and Nanotechnology : Different DOX-loaded nanotechnological platforms have been reviewed, highlighting their clinical benefits in cancer treatment while addressing the adverse effects like cardiotoxicity and myelosuppression (Cagel et al., 2017).

  • Doxorubicin and Nephrotoxicity : The protective effect of thymoquinone against DOX-induced nephrotoxicity has been explored, highlighting its role in redox balance and inflammation control in renal tissue (Elsherbiny & El-Sherbiny, 2014).

  • Morphological Alterations Induced by Doxorubicin : Studies on H9c2 myoblast cells have revealed morphological alterations induced by DOX, particularly in mitochondrial, nuclear, and fibrous protein structures, which are crucial in understanding DOX-induced cardiotoxicity (Sardão et al., 2009).

  • Mitochondrial Targeting of Doxorubicin : Research has shown that mitochondrial targeting of DOX eliminates nuclear effects associated with cardiotoxicity, suggesting that mitochondrial damage is not the main source of these toxic effects (Jean et al., 2015).

Safety And Hazards

Doryx is contraindicated in persons who have shown hypersensitivity to any of the tetracyclines . It can cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, throat irritation, trouble swallowing, chest pain, irregular heart rhythm, shortness of breath, little or no urination, fever, chills, swollen glands, body aches, weakness, pale skin, easy bruising or bleeding, severe headaches .

Future Directions

The usual dosage of Doryx MPC is 240 mg on the first day of treatment (administered 120 mg every 12 hours) followed by a maintenance dose of 120 mg daily . The maintenance dose may be administered as a single dose or as 60 mg every 12 hours .

properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H24N2O8.C2H6O.2ClH.H2O/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;2*1H;1H2/t2*7-,10+,14+,15-,17-,22-;;;;/m00..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHTIKWXBRCLT-VDBOFHIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58Cl2N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doryx

CAS RN

24390-14-5
Record name Doxycycline hyclate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024390145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Doxycycline Hyclate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXYCYCLINE HYCLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XTS3T51U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
RS Berger - The Journal of Clinical Pharmacology, 1988 - Wiley Online Library
… incidence of gastrointestinal side effects of Doryx (Parke‐Davis, Morris … Doryx produced statistically significantly fewer episodes of … Although Doryx produced significantly more reports of …
Number of citations: 33 accp1.onlinelibrary.wiley.com
MJ Story, PI McCloud, G Boehm - European journal of clinical …, 1991 - Springer
… indicated a positive response with Vibramycin' vs Doryx' and vs placebo; the positive response frequency was not significantly different for the Doryx' vs the placebo regimen. Treatment …
Number of citations: 14 link.springer.com
JE Pace III, KC Adam - Antitrust, 2017 - HeinOnline
HAT IS MORE DANGEROUS TO competition, pharmaceutical" product hopping" or attempts to prevent it? This article will not answer that question because the answer depends on the …
Number of citations: 0 heinonline.org
AM Hopkins, J Wojciechowski… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
… Doryx MPC, FMPC; for Doryx capsule, FCAP) on relative bioavailability (RELF), an absorption lag on the Doryx MPC and Doryx … Doryx tablet and capsules (COVFED), as well as Doryx …
Number of citations: 9 journals.asm.org
MA Ford - wilmerhale.com
… generic Doryx during the 20 years that branded Doryx capsules were on the market (although it could have), and when Mylan did develop a tablet version of the updated Doryx product, …
Number of citations: 2 www.wilmerhale.com
M Freedman - Contemporary Pediatrics, 2014 - go.gale.com
Doxycycline (Doryx, Vibramycin) is the first choice antibiotic for Rocky Mountain spotted fever in children of all ages. A survey of clinicians about appropriate treatment for Rocky …
Number of citations: 0 go.gale.com
L Edwards - Intellectual Property Committee, ABA Section of …, 2017 - papers.ssrn.com
Several tensions exist between the Second Circuit’s decision in Namenda and the Third Circuit’s decision in Doryx, leaving unanswered a number of questions about product hopping. …
Number of citations: 0 papers.ssrn.com
B Sloan, N Scheinfeld - Expert opinion on drug safety, 2008 - Taylor & Francis
… who were given Doryx and Vibramycin. He found that Doryx produced statistically significant … Although he noted that the Doryx produced significantly more episodes of nausea than did …
Number of citations: 145 www.tandfonline.com
L Pendlebury
Number of citations: 0
WC US
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.